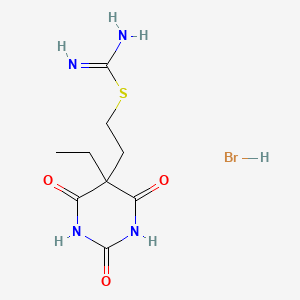
2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring, which is a six-membered ring containing three nitrogen atoms, and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide typically involves the alkylation of cyanuric acid derivatives. One common method includes the reaction of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions. Solvents such as dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-methylpyrrolidone (NMP) are often used .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the diazinane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid Derivatives: These compounds share a similar triazinane ring structure and exhibit comparable reactivity.
N-[2-(3,5-Diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl]ureas and -Carbamates: These derivatives also contain the triazinane ring and are used in various chemical applications.
Uniqueness
2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide is unique due to its specific functional groups and the presence of the carbamimidothioate moiety
Propiedades
Número CAS |
5347-08-0 |
|---|---|
Fórmula molecular |
C9H15BrN4O3S |
Peso molecular |
339.21 g/mol |
Nombre IUPAC |
2-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C9H14N4O3S.BrH/c1-2-9(3-4-17-7(10)11)5(14)12-8(16)13-6(9)15;/h2-4H2,1H3,(H3,10,11)(H2,12,13,14,15,16);1H |
Clave InChI |
LZPGUALNGZSCPY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)CCSC(=N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


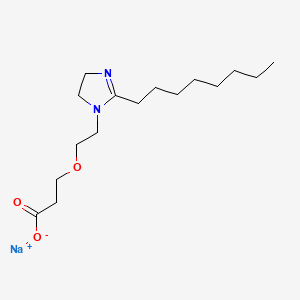
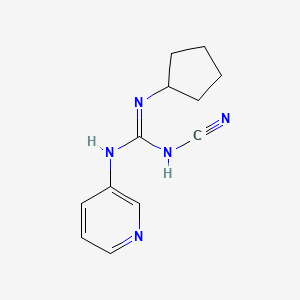
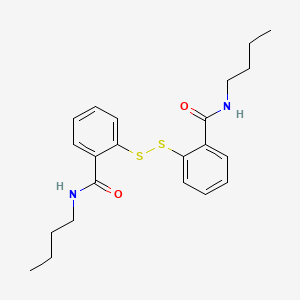
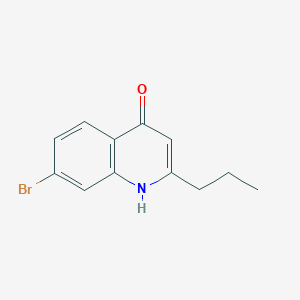
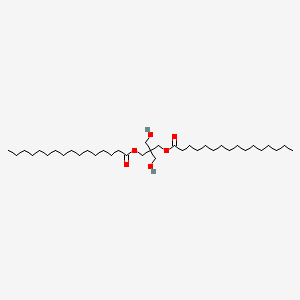
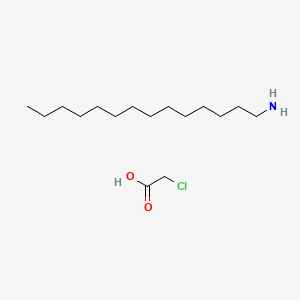
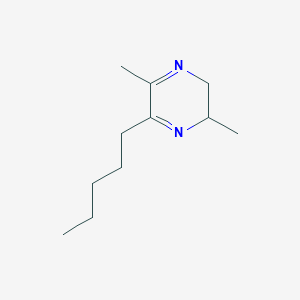
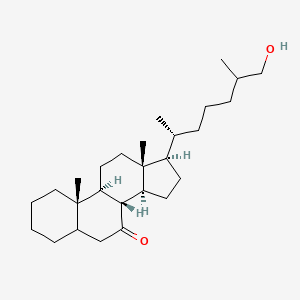
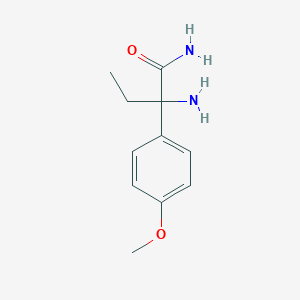
![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)
![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)

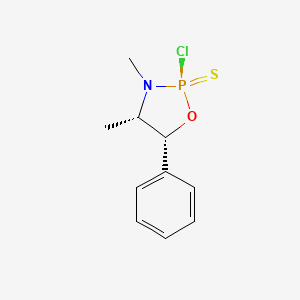
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
